5-Hydroxyindole-3-acetaldehyde Exhibits 200-Fold Lower Km for Class-I γγ ADH-Catalyzed Dismutation Compared to Acetaldehyde
In a direct kinetic comparison using human class-I γγ alcohol dehydrogenase (ADH), the dismutation of 5-hydroxyindole-3-acetaldehyde (5-HIAL) is saturated at significantly lower substrate concentrations than that of acetaldehyde. The Km for 5-HIAL dismutation is 150 µM, compared to 30 mM for acetaldehyde, a 200-fold difference [1]. While the turnover number (kcat) for acetaldehyde is higher (180 min⁻¹) than for 5-HIAL (40 min⁻¹), the catalytic efficiency (kcat/Km) favors 5-HIAL due to its much lower Km, indicating that at physiological concentrations, 5-HIAL is the preferred and more efficiently processed substrate for this enzyme [1].
| Evidence Dimension | Enzyme Kinetics (Dismutation Km) |
|---|---|
| Target Compound Data | Km = 150 µM; kcat = 40 min⁻¹ |
| Comparator Or Baseline | Acetaldehyde: Km = 30 mM; kcat = 180 min⁻¹ |
| Quantified Difference | 5-HIAL Km is 200-fold lower (0.15 mM vs. 30 mM) |
| Conditions | Human class-I γγ alcohol dehydrogenase (ADH) in vitro assay |
Why This Matters
This kinetic profile confirms 5-HIAL is the physiological substrate for this ADH isoform at cellular concentrations, validating its use in assays designed to probe serotonergic pathway flux and ADH-mediated metabolism.
- [1] Svensson, J. O., et al. Activities of human alcohol dehydrogenases in the metabolic pathways of ethanol and serotonin. European Journal of Biochemistry, 1999. View Source
